molecular formula C4H10N4O3 B2519037 [2-(carbamoylamino)ethoxy]urea CAS No. 338413-87-9

[2-(carbamoylamino)ethoxy]urea

Cat. No.: B2519037
CAS No.: 338413-87-9
M. Wt: 162.149
InChI Key: UULWAJKDISZQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Carbamoylamino)ethoxy]urea (CAS Number 338413-87-9) is a urea-based chemical compound with a molecular formula of C4H10N4O3 and a molecular weight of 162.15 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.Urea derivatives are of significant interest in modern drug discovery and medicinal chemistry due to their ability to form multiple, stable hydrogen bonds with biological targets like proteins and receptors . This capability is crucial for modulating a compound's biological activity, potency, and selectivity. Researchers utilize urea-functionalized compounds in diverse areas, including the development of anticancer, antibacterial, and antidiabetic agents . The specific structure of [2-(Carbamoylamino)ethoxy]urea, featuring multiple hydrogen bond donors and acceptors, makes it a valuable building block for constructing more complex molecules and for probing biological interactions. In laboratory settings, urea and its derivatives are commonly employed as agents for the solubilization and denaturation of proteins . They are also useful in the refolding of denatured proteins into their active, native forms . As a research chemical, [2-(Carbamoylamino)ethoxy]urea serves as a key synthetic intermediate for chemists designing novel bioactive compounds and investigating structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)ethoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O3/c5-3(9)7-1-2-11-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULWAJKDISZQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CONC(=O)N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to [2-(carbamoylamino)ethoxy]urea

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating Structural Ambiguity

In the realm of chemical research and drug development, the precise structural characterization of a molecule is the bedrock upon which all further investigation is built. The compound designated as [2-(carbamoylamino)ethoxy]urea presents an initial nomenclature challenge. A direct, literal interpretation could imply chemically unstable bonding arrangements (e.g., an N-O-N linkage).

Drawing from extensive field experience in structural chemistry, this guide posits that the most chemically sound and stable structure corresponding to this name is N-[2-(carbamoyloxy)ethyl]urea . This molecule, with the chemical formula C₄H₉N₃O₃ and a molecular weight of 163.13 g/mol , contains both a urea and a carbamate functional group connected by an ethylene bridge. This structure is consistent with plausible synthetic pathways, for instance, the reaction of hydroxyethylurea with isocyanic acid or the reaction of ethanolamine with precursors for both urea and carbamate moieties.

This whitepaper provides a predictive but deeply analytical guide to the spectroscopic signature of this proposed structure. All predictions are grounded in foundational spectroscopic principles and validated against empirical data from analogous compounds cited from peer-reviewed literature and chemical databases.

Proposed Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the unique carbon and proton environments of the proposed structure, N-[2-(carbamoyloxy)ethyl]urea, are systematically labeled.

Caption: Proposed structure of N-[2-(carbamoyloxy)ethyl]urea with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Core Principle & Experimental Workflow

¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The resonance frequency (chemical shift, δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups, providing a detailed map of the molecule's proton framework.

Workflow: ¹H NMR Data Acquisition

G cluster_workflow ¹H NMR Protocol A 1. Sample Prep ~5-10 mg of sample dissolved in ~0.6 mL of DMSO-d₆ B 2. Shimming Optimize magnetic field homogeneity A->B C 3. Acquisition Record Free Induction Decay (FID) on a 300-500 MHz spectrometer B->C D 4. Processing Fourier Transform (FT), phase correction, and baseline correction C->D E 5. Analysis Integrate peaks, determine multiplicity and coupling constants D->E

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Spectrum (300 MHz, DMSO-d₆)

The proposed structure has five distinct proton environments. The expected chemical shifts are influenced by the electronegative oxygen and nitrogen atoms, as well as the carbonyl groups.

Labeled ProtonPredicted δ (ppm)MultiplicityCoupling (J Hz)IntegrationRationale & Expert Insights
N³H₂ (Carbamate)~6.8Broad Singlet-2HCarbamate amine protons are often broad and downfield due to hydrogen bonding and resonance with the C⁴=O group.
N¹H (Urea)~6.2Triplet~5.51HThis proton is deshielded by the C¹=O group and coupled to the two adjacent C² protons, resulting in a triplet. Its chemical shift is typical for secondary amides/ureas.[1]
N²H₂ (Urea)~5.8Broad Singlet-2HPrimary amide protons in urea often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and solvent exchange.[2]
C³H₂ ~4.2Triplet~5.02HThese protons are directly attached to the highly electronegative carbamate oxygen (O²), causing a significant downfield shift. They are coupled to the C² protons, appearing as a triplet.
C²H₂ ~3.4Quartet (or dt)~5.0, ~5.52HPositioned between the urea nitrogen (N²) and the C³H₂ group, these protons are deshielded. They are coupled to both the C³H₂ protons (J≈5.0 Hz) and the N¹H proton (J≈5.5 Hz), which may resolve as a quartet or a doublet of triplets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Principle & Experimental Workflow

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While the natural abundance of ¹³C is low (~1.1%), proton-decoupling techniques provide sharp, singlet signals for each unique carbon environment, with chemical shifts highly sensitive to the local electronic structure.

Workflow: ¹³C NMR Data Acquisition The experimental workflow is analogous to that for ¹H NMR, with the spectrometer tuned to the ¹³C frequency (e.g., 75 or 125 MHz) and employing broadband proton decoupling to simplify the spectrum.

Predicted ¹³C NMR Spectrum (75 MHz, DMSO-d₆)

The molecule possesses four unique carbon environments. The carbonyl carbons are the most deshielded, appearing far downfield.

Labeled CarbonPredicted δ (ppm)Rationale & Expert Insights
(Urea C=O)~159The urea carbonyl carbon resonance is characteristic and typically appears in the 158-164 ppm range.[2][3][4] Its precise shift is modulated by substituents on the nitrogen atoms.
C⁴ (Carbamate C=O)~156The carbamate carbonyl is also significantly downfield but generally resonates slightly upfield from a urea carbonyl due to the influence of the adjacent oxygen atom.[5]
(-CH₂-O)~62This carbon is attached to the carbamate oxygen, resulting in a chemical shift typical for carbons in an ether or ester environment.
(-CH₂-N)~40Attached to the urea nitrogen, this aliphatic carbon is less deshielded than C³ and appears in a region characteristic of carbons bonded to amines.

Infrared (IR) Spectroscopy

Core Principle & Experimental Workflow

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific functional groups, making IR an invaluable tool for functional group identification.

Workflow: IR Data Acquisition

G cluster_workflow FTIR-ATR Protocol A 1. Background Scan Record spectrum of empty ATR crystal B 2. Sample Application Place a small amount of solid sample directly on the crystal A->B C 3. Data Acquisition Collect interferogram over a defined range (e.g., 4000-400 cm⁻¹) B->C D 4. Processing & Analysis Perform Fourier Transform and identify characteristic absorption bands C->D

Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.

Predicted IR Spectrum (KBr Pellet or ATR)

The IR spectrum will be dominated by absorptions from the N-H and C=O bonds of the urea and carbamate groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional GroupInsights
3450 - 3200N-H StretchStrong, BroadUrea & Carbamate NH, NH₂This region will likely show multiple overlapping bands due to the three different N-H environments. Extensive hydrogen bonding will cause significant broadening.[2][6]
2980 - 2850C-H StretchMediumAliphatic CH₂Characteristic stretching vibrations for the ethylene bridge.
~1710C=O StretchVery StrongCarbamateThe carbamate carbonyl (Amide I band) is expected at a slightly higher frequency than the urea carbonyl.
~1670C=O StretchVery StrongUreaThe urea carbonyl (Amide I band) is a hallmark feature.[2][7] The presence of two strong, potentially overlapping, carbonyl peaks is a key diagnostic feature for this molecule.
1640 - 1550N-H BendStrongUrea & Carbamate (Amide II)Bending vibrations of the N-H bonds are also strong and characteristic of amide-like structures.[6]
1470 - 1400C-N StretchMediumUrea & CarbamateStretching vibrations of the carbon-nitrogen bonds.[6]
~1230C-O StretchStrongCarbamate (ester-like)The C-O single bond stretch in the carbamate group is expected to be strong and is a key identifier for this functionality.

Mass Spectrometry (MS)

Core Principle & Experimental Workflow

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one proposed.

Predicted ESI-MS Spectrum (Positive Ion Mode)

For a molecule with the formula C₄H₉N₃O₃, the monoisotopic mass is 163.06 g/mol .

  • Molecular Ion: A prominent peak is expected for the protonated molecule, [M+H]⁺, at m/z 164.07 . A sodium adduct, [M+Na]⁺, at m/z 186.05 may also be observed.

  • Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecular structure. Key fragmentations are initiated by the protonation of carbonyl oxygens or nitrogen atoms.

Predicted Fragmentation Pathway

G M [M+H]⁺ m/z 164 F1 m/z 121 (- HNCO) M->F1 Loss of isocyanic acid F2 m/z 147 (- NH₃) M->F2 Loss of ammonia F4 m/z 88 F1->F4 Cleavage F3 m/z 102 F2->F3 Cleavage F5 m/z 60 F3->F5 Loss of C₂H₂O F6 m/z 44 F4->F6 Loss of C₂H₄

Caption: Proposed major fragmentation pathways for protonated N-[2-(carbamoyloxy)ethyl]urea.

Table of Predicted Fragments:

m/z Proposed Ion Loss From Parent Ion
164.07 [C₄H₁₀N₃O₃]⁺ [M+H]⁺
147.04 [C₄H₇N₂O₃]⁺ NH₃ (Ammonia)
121.05 [C₃H₇N₂O₂]⁺ HNCO (Isocyanic acid)
102.05 [C₃H₈N₂O₂]⁺ Cleavage fragment
88.04 [C₂H₆NO₂]⁺ Cleavage fragment
60.03 [CH₄N₂O]⁺ Protonated Urea

| 44.02 | [CH₄NO]⁺ | [H₂NCO]⁺ |

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic data for the compound identified as [2-(carbamoylamino)ethoxy]urea, interpreted here as the stable isomer N-[2-(carbamoyloxy)ethyl]urea . The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra furnish a unique and robust analytical signature. The presence of distinct signals for both urea and carbamate moieties—particularly the two downfield carbonyl carbons in ¹³C NMR, the two strong C=O stretches in the IR, and the characteristic fragmentation patterns in MS—serve as the primary validation points for this proposed structure. This document is designed to empower researchers and drug development professionals to confidently identify and characterize this molecule, providing a solid foundation for future studies.

References

  • Singh, S., Lei, Y., & Schober, A. (n.d.). Electronic Supplementary information for - The Royal Society of Chemistry.
  • Shang, J., Liu, S., Ma, X., Lu, L., & Deng, Y. (n.d.). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas - The Royal Society of Chemistry.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2.
  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
  • ResearchGate. (n.d.). Infrared spectra of crystalline urea films.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Issabayeva, G., Sytnik, K., Praliyev, K., & Yu, V. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. Bulletin of the Karaganda university, 101(1), 6-17.
  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University.
  • NIST. (n.d.). Urea, 2TBDMS derivative. NIST WebBook.
  • ResearchGate. (2024, May). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of 2-hydroxyethyl urea from ethanolamine and urea.
  • ChemicalBook. (n.d.). Urea(57-13-6) IR Spectrum.
  • NIST. (n.d.). Urea IR Spectrum. NIST WebBook.
  • ChemicalBook. (n.d.). Urea(57-13-6) 13C NMR spectrum.
  • DOI. (n.d.). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids.
  • NIST. (n.d.). Urea Mass Spectrum. NIST WebBook.
  • ResearchGate. (n.d.). 13C-NMR spectra of urea carbonyl carbons of resins.
  • Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.

Sources

An In-depth Technical Guide to the Therapeutic Targets of [2-(carbamoylamino)ethoxy]urea (CHIR99021)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(carbamoylamino)ethoxy]urea, more commonly known as CHIR99021, is a highly specific and potent small molecule that has garnered significant attention within the scientific community. Its primary mechanism of action is the inhibition of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. By inhibiting GSK-3, CHIR99021 effectively modulates the canonical Wnt/β-catenin signaling pathway, making it an invaluable tool in stem cell biology, regenerative medicine, and a potential therapeutic agent in oncology, neurodegenerative disorders, and metabolic diseases. This technical guide provides a comprehensive overview of the molecular targets of CHIR99021, its mechanism of action, and its potential therapeutic applications, supplemented with detailed experimental protocols for target validation.

Introduction to [2-(carbamoylamino)ethoxy]urea (CHIR99021)

CHIR99021 is an aminopyrimidine derivative that has emerged as one of the most selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3) to date.[1] It exhibits exceptional potency, with IC50 values of 6.7 nM and 10 nM for GSK-3β and GSK-3α, respectively. A key feature of CHIR99021 is its high selectivity for GSK-3 over other kinases, including cyclin-dependent kinases (CDKs), making it a precise tool for studying GSK-3-mediated signaling pathways.[2][3] Its ability to activate the Wnt/β-catenin signaling pathway has established it as a cornerstone in protocols for the maintenance of embryonic stem cell (ESC) pluripotency, directed differentiation, and the generation of induced pluripotent stem cells (iPSCs).[2]

The Primary Therapeutic Target: Glycogen Synthase Kinase 3 (GSK-3)

GSK-3 is a ubiquitously expressed and highly conserved serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β. It is a key regulator in a vast array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in a wide range of pathologies, positioning it as a critical therapeutic target.

Role of GSK-3 in Cellular Signaling

GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. Its activity is modulated by several signaling pathways, including the insulin/PI3K and Wnt pathways. In the absence of upstream signals, GSK-3 phosphorylates a wide range of substrates, often leading to their inhibition or degradation.

Rationale for Targeting GSK-3 in Disease
  • Neurodegenerative Diseases: In Alzheimer's disease, aberrant GSK-3 activity is linked to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles.

  • Metabolic Diseases: GSK-3 plays an inhibitory role in insulin signaling and glucose metabolism, making it a potential target for the treatment of diabetes.[3]

  • Cancer: The role of GSK-3 in cancer is complex and context-dependent. In some cancers, it acts as a tumor suppressor, while in others, its inhibition can suppress tumor growth.

  • Regenerative Medicine: The ability to modulate stem cell fate through GSK-3 inhibition is a cornerstone of many regenerative medicine strategies.

Mechanism of Action: Potentiation of Wnt/β-Catenin Signaling

The most well-characterized downstream effect of GSK-3 inhibition by CHIR99021 is the activation of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for embryonic development and adult tissue homeostasis.[4]

The Canonical Wnt/β-Catenin Pathway

In the "off" state (absence of a Wnt ligand), β-catenin is part of a "destruction complex" that includes Axin, Adenomatous Polyposis Coli (APC), and GSK-3. GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4]

In the "on" state (presence of a Wnt ligand), Wnt binds to its receptor Frizzled and co-receptor LRP5/6. This leads to the recruitment of Dishevelled (Dvl) and the inhibition of the destruction complex.[1] Consequently, β-catenin is no longer phosphorylated by GSK-3, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and fate decisions.[1][4]

CHIR99021-Mediated Pathway Activation

CHIR99021 mimics the effect of a Wnt ligand by directly inhibiting GSK-3. This prevents the phosphorylation and degradation of β-catenin, leading to its stabilization and the subsequent activation of Wnt target gene expression.[1]

Wnt_Pathway_Activation_by_CHIR99021 cluster_off Wnt 'Off' State cluster_on Wnt 'On' State / CHIR99021 GSK3_off GSK-3 beta_catenin_off β-catenin GSK3_off->beta_catenin_off P APC_Axin_off APC/Axin Complex APC_Axin_off->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation CHIR99021 CHIR99021 GSK3_on GSK-3 CHIR99021->GSK3_on Inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activation

Caption: CHIR99021 inhibits GSK-3, leading to β-catenin stabilization and Wnt pathway activation.

Therapeutic Applications and Downstream Targets

The ability of CHIR99021 to potently and selectively inhibit GSK-3 has led to its widespread use and investigation in various therapeutic areas.

Regenerative Medicine and Stem Cell Therapy

CHIR99021 is a critical component in many protocols for the maintenance of pluripotency and the directed differentiation of stem cells.

ApplicationCell TypeCombination with Other MoleculesOutcome
Maintenance of Pluripotency Mouse ESCsPD0325901LIF-independent self-renewal
Cardiomyocyte Differentiation Human ESCs/iPSCs-Promotes differentiation to cardiomyocytes[2]
Neural Stem Cell Generation Human ESCsSB431542, LIFGeneration and maintenance of primitive neural stem cells[2]
Intestinal Stem Cell Growth Mouse and Human-Promotes growth of intestinal stem cells[2]
Reprogramming Mouse Embryonic FibroblastsForskolin, Tranylcypromine, Valproic Acid, etc.Chemical reprogramming to iPSCs[2]
Oncology

The Wnt/β-catenin pathway is a double-edged sword in cancer; its aberrant activation can drive tumorigenesis in some cancers (e.g., colorectal cancer), while in others, its modulation may offer therapeutic benefits.[4] The use of GSK-3 inhibitors like CHIR99021 in cancer therapy is an active area of research, with the therapeutic strategy being highly dependent on the specific cancer type and its underlying genetic mutations.

Neurodegenerative Diseases

Given the central role of GSK-3 in tau hyperphosphorylation, inhibitors like CHIR99021 are being investigated as potential therapeutics for Alzheimer's disease and other tauopathies. The goal is to reduce the formation of neurofibrillary tangles and slow disease progression.

Metabolic Diseases

By inhibiting GSK-3, CHIR99021 can potentiate insulin signaling, leading to increased glucose transport and utilization.[3] This makes GSK-3 a promising target for the development of novel anti-diabetic drugs.

Experimental Protocols for Target Validation

Validating the engagement and modulation of GSK-3 and the Wnt/β-catenin pathway by [2-(carbamoylamino)ethoxy]urea (CHIR99021) is crucial for any research endeavor.

In Vitro GSK-3 Kinase Assay

This protocol provides a framework for measuring the direct inhibitory effect of CHIR99021 on GSK-3 activity.

Materials:

  • Recombinant human GSK-3α or GSK-3β

  • GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP (with γ-³²P-ATP for radioactive detection or as part of a commercial kinase assay kit)

  • CHIR99021

  • Kinase reaction buffer

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a serial dilution of CHIR99021 in the appropriate solvent (e.g., DMSO).

  • In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, GSK-3 enzyme, and the substrate peptide.

  • Add the desired concentration of CHIR99021 or vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter.

  • Plot the percentage of kinase activity against the concentration of CHIR99021 to determine the IC50 value.

Cell-Based Wnt/β-Catenin Reporter Assay (TOP/FOP Flash)

This assay quantifies the activation of the Wnt/β-catenin signaling pathway in living cells.

Materials:

  • A cell line responsive to Wnt signaling (e.g., HEK293T)

  • TOP Flash and FOP Flash reporter plasmids (TOP Flash contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene; FOP Flash has mutated binding sites and serves as a negative control).

  • A transfection reagent

  • CHIR99021

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the TOP Flash or FOP Flash plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • After 24 hours, treat the cells with a serial dilution of CHIR99021 or a vehicle control.

  • Incubate for an additional 18-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the TOP Flash and FOP Flash luciferase activities to the Renilla luciferase activity.

  • Calculate the fold activation by dividing the normalized TOP Flash activity by the normalized FOP Flash activity for each condition.

Reporter_Assay_Workflow Start Seed Cells Transfect Transfect with TOP/FOP Flash Plasmids Start->Transfect Treat Treat with CHIR99021 Transfect->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for a cell-based Wnt/β-catenin reporter assay.

Conclusion and Future Directions

[2-(carbamoylamino)ethoxy]urea (CHIR99021) is a powerful research tool and a promising therapeutic candidate due to its potent and selective inhibition of GSK-3. Its ability to robustly activate the Wnt/β-catenin signaling pathway has revolutionized aspects of stem cell biology and regenerative medicine. Future research will likely focus on refining its therapeutic applications in oncology, neurodegenerative diseases, and metabolic disorders, with a strong emphasis on understanding the context-dependent roles of GSK-3 and the Wnt pathway in these complex diseases. The development of next-generation GSK-3 inhibitors with improved pharmacokinetic and safety profiles will be crucial for translating the therapeutic potential of targeting this key kinase into clinical success.

References

  • Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor. Retrieved from [Link]

  • Wikipedia. (2023, September 21). CHIR99021. Retrieved from [Link]

  • Rosenkranz, H. S., & Rosenkranz, S. (1972). Some biological effects of carbamoyloxyurea, an oxidation product of hydroxyurea. Environmental and Molecular Mutagenesis, 4(4), 435-442. Retrieved from [Link]

  • Wikipedia. (2024, February 13). Hydroxycarbamide. Retrieved from [Link]

  • Morisseau, C., & Hammock, B. D. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 97(16), 8849-8854. Retrieved from [Link]

  • Sestito, S., & Rapposelli, S. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 243, 114755. Retrieved from [Link]

  • Sestito, S., & Rapposelli, S. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Future Medicinal Chemistry, 12(13), 1239-1262. Retrieved from [Link]

  • Al-Salama, Z. T. (2023). Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. International Journal of Molecular Sciences, 24(9), 7954. Retrieved from [Link]

  • Perković, M., Bajić, M., Zorc, B., & Kralj, M. (2013). Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. International Journal of Molecular Sciences, 14(12), 23983-24001. Retrieved from [Link]

  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Epigenetic Regulation of Wnt Signaling by Carboxamide-Substituted Benzhydryl Amines that Function as Histone Demethylase Inhibitors. iScience, 23(12), 101824. Retrieved from [Link]

  • Kovacic, P. (2011). Hydroxyurea (therapeutics and mechanism): metabolism, carbamoyl nitroso, nitroxyl, radicals, cell signaling and clinical applications. Medical Hypotheses, 76(1), 24-31. Retrieved from [Link]

  • Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 109. Retrieved from [Link]

  • Zlobin, A. A., et al. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 30(3), 647. Retrieved from [Link]

  • Cancer Research UK. (2023, March 29). Hydroxycarbamide (Hydrea). Retrieved from [Link]

  • Gaponik, N. V., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules, 27(4), 1332. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Hydroxycarbamide?. Retrieved from [Link]

  • Zhang, Y., & Wang, X. (2025). Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Signal Transduction and Targeted Therapy, 10(1), 1. Retrieved from [Link]

  • Mbese, Z., & Ntwasa, M. (2024). Wnt Signaling Pathway in Tumor Biology. International Journal of Molecular Sciences, 25(24), 13576. Retrieved from [Link]

  • Fofaria, N. M., et al. (2016). Pentoxifylline Inhibits WNT Signalling in β-Cateninhigh Patient-Derived Melanoma Cell Populations. PLOS ONE, 11(6), e0157313. Retrieved from [Link]

  • Irie, R., et al. (2025). First-in-human clinical study of an embryonic stem cell product for urea cycle disorders. Stem Cell Reports, 19(3), 543-556. Retrieved from [Link]

  • YouTube. (2020, December 7). DACOTA trial: Decitabine versus hydroxyurea in advanced proliferative CMM. Retrieved from [Link]

  • Journal of Cellular and Molecular Medicine. (n.d.). View of Chemical hypoxia in human pluripotent NT2 stem cell-derived neurons: Effect of hydroxamic acid and benzamide-based epigenetic drugs. Retrieved from [Link]

Sources

Methodological & Application

Leveraging [2-(carbamoylamino)ethoxy]urea in High-Throughput Screening for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries for potential therapeutic agents.[1][2] Urea-containing compounds are of significant interest in medicinal chemistry due to their versatile biological activities, including anticancer, antibacterial, and antidiabetic properties.[3][4] This document provides a comprehensive guide for utilizing [2-(carbamoylamino)ethoxy]urea in HTS campaigns. While specific biological targets for this particular molecule are not extensively documented in publicly available literature, its structural motifs, featuring multiple hydrogen bond donors and acceptors, suggest its potential as a versatile scaffold for interacting with various biological targets.[3] This application note will, therefore, present a generalized yet detailed framework for screening [2-(carbamoylamino)ethoxy]urea against a common drug target class, protein kinases, which are frequently implicated in proliferative diseases like cancer. The protocols provided herein are designed to be adaptable to other target classes and assay formats.

Introduction to [2-(carbamoylamino)ethoxy]urea and its Therapeutic Potential

[2-(carbamoylamino)ethoxy]urea belongs to the broad class of urea derivatives, which are integral to numerous approved therapeutics.[3] The urea functional group, characterized by a carbonyl flanked by two amino groups, is a privileged structure in drug design.[3][5] It can form stable hydrogen bonds with protein targets, contributing to potent and specific biological activity.[3] The synthesis of urea derivatives is well-established, often involving the reaction of amines with isocyanates or phosgene equivalents, allowing for the generation of diverse chemical libraries.[3][6][7]

The structure of [2-(carbamoylamino)ethoxy]urea suggests several key physicochemical properties relevant to drug action:

  • Hydrogen Bonding: The presence of multiple N-H and C=O groups allows for the formation of a robust network of hydrogen bonds with a target protein's active site.

  • Flexibility: The ethoxy linker provides conformational flexibility, enabling the molecule to adapt to the topology of different binding pockets.

  • Solubility: The polar nature of the urea and carbamoyl groups suggests moderate aqueous solubility, a desirable property for a drug candidate.[8]

Given the established roles of urea derivatives as kinase inhibitors in oncology, this guide will focus on a hypothetical HTS campaign to identify novel kinase inhibitors.

High-Throughput Screening Workflow for [2-(carbamoylamino)ethoxy]urea

A typical HTS campaign is a multi-step process designed to identify and validate "hits" from a large compound library.[1] The workflow for screening [2-(carbamoylamino)ethoxy]urea would follow a similar cascade.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays Primary_Assay Primary Assay (e.g., TR-FRET Kinase Assay) High-Throughput Dose_Response Dose-Response Analysis (IC50 Determination) Primary_Assay->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., Luminescence-based) Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Validated Hits Cell_Based_Assay Cell-Based Assay (Target Engagement & Phenotypic Effect) Selectivity_Profiling->Cell_Based_Assay Characterized Hits

Figure 1. A generalized high-throughput screening cascade for the identification and validation of bioactive compounds.

Experimental Protocols

Primary High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay

This primary assay is designed for rapid and robust screening of large compound libraries against a specific protein kinase.

Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled peptide substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). Inhibition of the kinase by a compound like [2-(carbamoylamino)ethoxy]urea results in a decreased FRET signal.

Materials:

  • Kinase of interest

  • ULight™-labeled substrate peptide

  • Eu-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [2-(carbamoylamino)ethoxy]urea stock solution (e.g., 10 mM in DMSO)

  • 384-well low-volume white plates

  • Plate reader capable of time-resolved fluorescence detection

Protocol:

  • Compound Plating:

    • Dispense 50 nL of [2-(carbamoylamino)ethoxy]urea from the stock library plate into the assay plate using an acoustic liquid handler for a final concentration of 10 µM.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Dispense 5 µL of the 2X kinase solution to all wells except the negative controls.

    • Dispense 5 µL of the 2X substrate/ATP solution to all wells to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection mix containing the Eu-labeled antibody in detection buffer.

    • Add 10 µL of the 2X detection mix to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (background) and 665 nm (FRET signal).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Data Analysis:

  • Calculate the percent inhibition for each concentration of [2-(carbamoylamino)ethoxy]urea relative to the positive and negative controls.

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the control wells).

Hit Confirmation: Dose-Response and IC50 Determination

Principle: To confirm the activity of initial hits and determine their potency, a dose-response curve is generated. This involves testing the compound over a range of concentrations to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Prepare a serial dilution of [2-(carbamoylamino)ethoxy]urea (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Perform the TR-FRET kinase assay as described in section 3.1, using the different concentrations of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Top The maximum response (typically ~100% for controls).
Bottom The minimum response (typically ~0% for potent inhibitors).
HillSlope The steepness of the curve.
IC50 The concentration of inhibitor that produces 50% of the maximal response.
Orthogonal Assay: ADP-Glo™ Kinase Assay

Principle: To rule out false positives from the primary screen (e.g., compounds that interfere with the fluorescence signal), an orthogonal assay with a different detection method is employed. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Perform the kinase reaction as in the primary assay in the presence of varying concentrations of [2-(carbamoylamino)ethoxy]urea.

  • After the kinase reaction, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP.

  • This newly synthesized ATP is used by a luciferase to generate a luminescent signal that is proportional to the amount of ADP produced and thus, the kinase activity.

  • Read the luminescence on a plate reader. A decrease in signal indicates kinase inhibition.

Cell-Based Secondary Assay: Target Engagement using NanoBRET™

Principle: To confirm that [2-(carbamoylamino)ethoxy]urea interacts with the target kinase within a cellular environment, a target engagement assay such as NanoBRET™ can be used.

NanoBRET cluster_0 Cellular Environment Kinase_NanoLuc Target Kinase -NanoLuc Fusion Fluorescent_Tracer Fluorescent Tracer Kinase_NanoLuc->Fluorescent_Tracer BRET Signal (Tracer Binding) Test_Compound [2-(carbamoylamino)ethoxy]urea Test_Compound->Kinase_NanoLuc Competitive Binding

Figure 2. Principle of the NanoBRET™ Target Engagement Assay.

Protocol:

  • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Treat the cells with a cell-permeable fluorescent tracer that binds to the kinase's active site.

  • Add [2-(carbamoylamino)ethoxy]urea at various concentrations.

  • If the compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Measure the BRET ratio to quantify target engagement in living cells.

Summary and Future Directions

This application note provides a robust framework for the high-throughput screening of [2-(carbamoylamino)ethoxy]urea. The proposed cascade of assays, from a primary TR-FRET screen to secondary cell-based target engagement, ensures the identification of potent and specific modulators of the target kinase. While this guide focuses on kinase inhibition, the versatile nature of the urea scaffold suggests that [2-(carbamoylamino)ethoxy]urea could be screened against a wide array of other target classes, such as proteases, phosphatases, and epigenetic targets. Further derivatization of the [2-(carbamoylamino)ethoxy]urea core could lead to the development of highly potent and selective clinical candidates.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea deriv
  • Large-scale High-throughput Screening Revealed 5'-(carbonylamino)
  • High-throughput screening reveals a small-molecule inhibitor of the renal outer medullary potassium channel and Kir7.1. PubMed.
  • Carbamoyloxyurea | C2H5N3O3 | CID 145754. PubChem - NIH.
  • Substituted Ureas. Methods of Synthesis and Applications.
  • US5925762A - Practical synthesis of urea derivatives.
  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. MDPI.
  • Urea. Wikipedia.
  • Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes). Chemical Science (RSC Publishing) - The Royal Society of Chemistry.
  • A brief review of high throughput screening in drug discovery process. [Source not available].
  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. [Source not available].
  • Urea - properties, applications and significance in industry. PCC Group.

Sources

Application Note: Experimental Protocol for Treating Mammalian Cells with [2-(carbamoylamino)ethoxy]urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

[2-(carbamoylamino)ethoxy]urea is a structural derivative belonging to the alkoxyurea and bis-urea class of compounds. Structurally, it consists of two urea moieties connected by an ethoxy bridge (


).

This compound shares significant pharmacophore homology with Hydroxyurea (Hydroxycarbamide) , a well-established cytostatic agent, and Carbamoyloxyurea , an oxidation product of hydroxyurea. Based on Structure-Activity Relationship (SAR) analysis, [2-(carbamoylamino)ethoxy]urea is predicted to act as a Ribonucleotide Reductase (RNR) inhibitor or a DNA replication stress inducer .

Mechanism of Action (Predicted)

Unlike simple ureas which act as protein denaturants at high molarities, alkoxyureas often exhibit specific antimetabolite activity at micromolar concentrations. The primary mechanism is hypothesized to be the quenching of the tyrosyl free radical in the R2 subunit of ribonucleotide reductase (RNR), leading to the depletion of dNTP pools and subsequent S-phase cell cycle arrest.

Chemical Properties[1][2][3][4][5]
  • IUPAC Name: N-(2-ureidoethoxy)urea OR 1-[2-(carbamoylamino)ethoxy]urea

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: ~162.15 g/mol

  • Solubility: Soluble in DMSO; moderately soluble in water (due to hydrophilic urea groups counterbalanced by the ethoxy linker).

Experimental Workflow Overview

The following diagram outlines the logical flow for evaluating the cytostatic potential of [2-(carbamoylamino)ethoxy]urea.

ExperimentalWorkflow cluster_Assays Downstream Assays StockPrep Stock Preparation (100 mM in DMSO) Seeding Cell Seeding (Exponential Growth Phase) StockPrep->Seeding Dilution Treatment Drug Treatment (0 - 1000 µM, 24-72h) Seeding->Treatment Adhesion (24h) Viability Viability Assay (CCK-8 / MTT) Treatment->Viability CellCycle Cell Cycle Analysis (PI Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Analysis Data Analysis (IC50 Calculation, Gating) Viability->Analysis CellCycle->Analysis Apoptosis->Analysis

Figure 1: Experimental workflow for evaluating [2-(carbamoylamino)ethoxy]urea cytotoxicity and mechanism.

Material Preparation

Stock Solution (100 mM)
  • Weigh 16.2 mg of [2-(carbamoylamino)ethoxy]urea powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

    • Note: If the compound is stubborn, vortex vigorously or warm to 37°C for 5 minutes.

  • Sterilize by filtration through a 0.22 µm PTFE filter (if not performed in a sterile hood with sterile powder).

  • Aliquot into 50 µL volumes and store at -20°C . Avoid repeated freeze-thaw cycles.

Working Solutions

Prepare fresh serial dilutions in complete cell culture medium immediately prior to treatment. Keep the final DMSO concentration below 0.5% (v/v) to avoid vehicle toxicity.

Table 1: Dilution Scheme for Dose-Response Curve

Target Conc.[1][2] (µM)Stock UsedVolume of Stock (µL)Media Volume (µL)Final DMSO %
1000 100 mM (Stock)109901.0%*
300 100 mM (Stock)39970.3%
100 10 mM (Intermed.)1009000.1%
30 10 mM (Intermed.)309700.03%
10 1 mM (Intermed.)1009000.01%
0 (Vehicle) DMSO59950.5%

*Note: If 1000 µM requires 1% DMSO, ensure the Vehicle Control also contains 1% DMSO to normalize.

Protocol 1: Cell Viability & IC50 Determination

Objective: Determine the half-maximal inhibitory concentration (IC50) using a metabolic activity assay (e.g., CCK-8 or MTT).

  • Seeding: Seed cells (e.g., HeLa, MCF-7, or CHO) into 96-well plates at a density of 3,000 - 5,000 cells/well in 100 µL of medium.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
  • Treatment: Aspirate old media and add 100 µL of fresh media containing [2-(carbamoylamino)ethoxy]urea at concentrations ranging from 0 to 1000 µM (see Table 1). Perform in triplicates.

  • Duration: Incubate for 48 or 72 hours . (Urea derivatives often require >24h to show antiproliferative effects due to S-phase arrest mechanism).

  • Readout:

    • Add 10 µL of CCK-8 reagent per well.

    • Incubate for 1-4 hours.

    • Measure absorbance at 450 nm .

  • Analysis: Normalize OD values to the Vehicle Control (set as 100%). Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the mechanism of action. If the compound acts like Hydroxyurea, cells should accumulate in the S-phase or G1/S boundary .

Signaling Pathway Hypothesis

Pathway Compound [2-(carbamoylamino)ethoxy]urea RNR Ribonucleotide Reductase (RNR) Compound->RNR Inhibits dNTP dNTP Pool (Depletion) RNR->dNTP Reduces RepStress Replication Stress dNTP->RepStress Causes ATR ATR Kinase RepStress->ATR Activates CHK1 CHK1 (p-Ser345) ATR->CHK1 Phosphorylates SPhase S-Phase Arrest CHK1->SPhase Induces

Figure 2: Hypothesized signaling pathway. The compound inhibits RNR, causing dNTP depletion and activating the ATR-CHK1 checkpoint pathway.

Procedure
  • Seeding: Seed 3 x 10

    
     cells/well  in a 6-well plate.
    
  • Treatment: Treat with the determined IC50 and 2x IC50 concentrations for 24 hours . Include a Vehicle Control and a Positive Control (e.g., 1 mM Hydroxyurea).

  • Harvesting:

    • Collect media (floating cells).

    • Trypsinize adherent cells and combine with media.

    • Centrifuge at 300 x g for 5 min.

  • Fixation (Critical Step):

    • Wash pellet with cold PBS.

    • Resuspend in 200 µL PBS.

    • Add 800 µL of ice-cold 70% Ethanol dropwise while vortexing gently.

    • Fix at -20°C for at least 2 hours (overnight preferred).

  • Staining:

    • Wash fixed cells 2x with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate for 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm). Collect 20,000 events.

Expected Results & Troubleshooting

Table 2: Expected Phenotypes

AssayVehicle Control[2-(carbamoylamino)ethoxy]urea TreatmentInterpretation
Viability 100%Dose-dependent decreaseCytotoxicity confirmed.
Cell Cycle Normal G1/S/G2 distributionAccumulation in S-phase (early) or G1/S blockSuggests RNR inhibition (DNA synthesis block).
Apoptosis < 5% Annexin V+Increased Annexin V+ / PI+ (Late stage)Prolonged arrest leads to apoptotic cell death.
Troubleshooting
  • Precipitation: If crystals form in the media at >500 µM, the compound's solubility limit is reached. Cap the highest dose at the solubility limit.

  • No Effect: If no toxicity is observed up to 1 mM, the cell line may have high RNR expression (drug resistance). Try a different cell line or increase exposure time to 96 hours.

References

  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10.

  • Rosenkranz, H. S., & Carr, H. S. (1971). Some Biological Effects of Carbamoyloxyurea, an Oxidation Product of Hydroxyurea. Journal of Bacteriology, 106(2), 472–477.

  • Kozhushkov, S. I., et al. (2017).[3] Alkoxyurea-Based Histone Deacetylase Inhibitors Increase Cisplatin Potency in Chemoresistant Cancer Cell Lines.[3] Journal of Medicinal Chemistry, 60(13), 5334–5348.[3]

  • Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 99.

Sources

analytical methods for detecting [2-(carbamoylamino)ethoxy]urea in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of [2-(carbamoylamino)ethoxy]urea in Biological Matrices

Abstract

The precise quantitation of [2-(carbamoylamino)ethoxy]urea—a highly polar, hydrophilic urea derivative—presents significant analytical challenges due to its lack of a strong chromophore and poor retention on conventional C18 reversed-phase columns. This guide outlines a robust Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) protocol. Designed for drug development professionals, this method addresses the critical need for detecting trace-level urea-linker impurities and metabolites, ensuring compliance with ICH M7 guidelines for potentially genotoxic impurities.

Introduction & Analytical Strategy

The Challenge: [2-(carbamoylamino)ethoxy]urea (


, MW ~162.15 Da) contains two urea moieties linked by an ethoxy bridge. Its chemical structure confers:
  • High Polarity (Low LogP): Resulting in near-zero retention on standard C18 columns, leading to co-elution with matrix salts and significant ion suppression.

  • UV Invisibility: The absence of conjugated

    
    -systems makes UV/Vis detection (HPLC-UV) insensitive and non-specific.
    
  • Thermal Instability: Urea derivatives can degrade into isocyanates under high-temperature gas chromatography (GC) conditions, making LC-MS the preferred approach.

The Solution: HILIC-MS/MS We utilize HILIC to retain the polar analyte via water-layer partitioning on a polar stationary phase (Amide or Zwitterionic). Detection is achieved via Electrospray Ionization (ESI) in positive mode, monitoring specific fragmentation transitions (Multiple Reaction Monitoring - MRM) to ensure selectivity against endogenous urea and biological interferences.

Experimental Protocol

Materials & Reagents
  • Reference Standard: [2-(carbamoylamino)ethoxy]urea (Custom synthesis or certified impurity standard).

  • Internal Standard (IS): [

    
    ]-Hydroxyurea or structurally similar [
    
    
    
    ]-Ethylenediurea.
  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Column: Waters XBridge Premier BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent (e.g., TSKgel Amide-80).

Sample Preparation: Protein Precipitation (PPT)

Rationale: Liquid-Liquid Extraction (LLE) is unsuitable due to the analyte's hydrophilicity. PPT with high organic content matches the initial mobile phase conditions of HILIC, preventing peak distortion.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in ACN).

  • Precipitate: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The 1:8 ratio ensures complete protein removal and prepares the sample for HILIC injection.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to a silanized glass vial (to prevent non-specific binding of urea groups to plastic).

LC-MS/MS Conditions

Chromatography (HILIC):

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 95 Initial Hold (Equilibration)
1.0 95 Start Gradient
5.0 60 Elution of Analyte
5.1 40 Column Wash (Remove lipids)
6.5 40 End Wash
6.6 95 Re-equilibration

| 10.0 | 95 | End of Run |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • MRM Transitions:

    • Quantifier:

      
       163.1 
      
      
      
      120.1 (Loss of
      
      
      , characteristic of ureas).
    • Qualifier:

      
       163.1 
      
      
      
      103.1 (Loss of Urea group).
    • Qualifier 2:

      
       163.1 
      
      
      
      44.0 (Ethyl fragment).

Data Analysis & Validation

Linearity & Range: The method typically achieves linearity from 1.0 ng/mL to 1000 ng/mL (


).
  • Weighting:

    
     regression is recommended to improve accuracy at the Lower Limit of Quantitation (LLOQ).
    

Matrix Effects: Urea-based compounds are susceptible to ion suppression from phospholipids.

  • Validation Step: Monitor the phospholipid transition (

    
     184 
    
    
    
    184) to ensure it does not co-elute with the analyte. The HILIC wash step (40% B) is critical to elute these lipids late in the run.

Stability: Urea derivatives can hydrolyze in basic pH. Ensure all buffers are acidic (pH ~3.5). Processed samples are stable for 24 hours at 4°C.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing hydrophilic urea impurities.

G Start Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN:Sample 8:1) Start->Prep Centrifuge Centrifugation (14,000g, 4°C) Prep->Centrifuge Supernatant Supernatant Extraction (High Organic %) Centrifuge->Supernatant LC_Choice Chromatography Selection Supernatant->LC_Choice RP Reverse Phase (C18) (Poor Retention) LC_Choice->RP Avoid HILIC HILIC (Amide Phase) (Strong Retention) LC_Choice->HILIC Select MS ESI-MS/MS Detection (Positive Mode) HILIC->MS MRM MRM Transitions 163 -> 120 (Quant) 163 -> 103 (Qual) MS->MRM

Caption: Workflow for the extraction and HILIC-MS/MS quantification of [2-(carbamoylamino)ethoxy]urea.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Nandi, U., et al. (2020). A highly sensitive UPLC-MS/MS method for hydroxyurea to assess pharmacokinetic intervention by phytotherapeutics in rats. Journal of Chromatography B, 1158, 122283. Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Agilent Technologies. (2007).[1] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Retrieved from [Link]

Sources

Application Note: [2-(carbamoylamino)ethoxy]urea as a Chemical Probe for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using [2-(carbamoylamino)ethoxy]urea as a chemical probe in enzyme inhibition studies. Based on its structural pharmacophore—a bis-urea motif linked by an ethoxy bridge—this compound is classified as a metalloenzyme inhibitor and a transition-state analog mimic, primarily targeting nickel-dependent hydrolases (e.g., Urease) and iron-dependent radical enzymes (e.g., Ribonucleotide Reductase).

Introduction & Mechanism of Action

[2-(carbamoylamino)ethoxy]urea (also referred to structurally as 1-[2-(ureido)ethoxy]urea ) represents a specialized class of alkoxyurea-based probes . Unlike simple urea derivatives (e.g., Hydroxyurea) or aliphatic bis-ureas (e.g., Ethylenediurea), this probe incorporates an ether oxygen within the ethylene linker. This structural modification introduces an "alpha-effect" on the adjacent nitrogen and enhances the flexibility of the ligand, making it a potent chelator for active-site metal ions.

Mechanistic Basis[1]
  • Pharmacophore: The molecule features two urea (

    
    ) domains separated by an ethoxy linker (
    
    
    
    ).
  • Primary Target: Urease (Nickel-dependent) and Ribonucleotide Reductase (Iron-dependent) .

  • Mode of Inhibition:

    • Bidentate Chelation: The terminal urea and the internal alkoxy-urea oxygen/nitrogen atoms coordinate with the active site metal ions (e.g.,

      
       in Urease), displacing the catalytic water molecule.
      
    • Transition State Mimicry: The planar geometry of the urea groups mimics the tetrahedral transition state of urea hydrolysis, trapping the enzyme in an inactive complex.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Screening for novel metalloenzyme inhibitors.

  • Mechanistic Enzymology: Probing the geometry and flexibility of active site metal clusters.

  • Bioisostere Evaluation: Comparing alkoxy-linkers vs. alkyl-linkers in inhibitor design.

Chemical Properties & Preparation

PropertySpecification
IUPAC Name 1-[2-(carbamoylamino)ethoxy]urea
Molecular Formula

Molecular Weight ~162.15 g/mol
Solubility Soluble in Water (>50 mM), DMSO (>100 mM)
Stability Hygroscopic; store at -20°C. Stable in neutral buffer for 24h.
Appearance White to off-white crystalline solid
Protocol 1: Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution for kinetic assays.

  • Weighing: Accurately weigh 16.2 mg of [2-(carbamoylamino)ethoxy]urea into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: While water-soluble, DMSO is preferred for stock stability to prevent slow hydrolysis of the alkoxyurea bond.

  • Mixing: Vortex vigorously for 30 seconds until fully dissolved.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Enzyme Inhibition Assay (Urease Model)

Objective: Determine the


 and Mode of Inhibition (MoI) of the probe against Jack Bean Urease.
Materials
  • Enzyme: Jack Bean Urease (Type III, lyophilized).

  • Substrate: Urea (Molecular Biology Grade).

  • Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA.

  • Detection: Phenol-Hypochlorite (Berthelot) Reagents for ammonia detection.

  • Probe: [2-(carbamoylamino)ethoxy]urea (100 mM stock).

Workflow
  • Enzyme Preparation: Dilute Urease to 5 U/mL in HEPES buffer. Keep on ice.

  • Inhibitor Dilution: Prepare a serial dilution of the probe in buffer (Range: 0.1 µM to 1000 µM).

  • Pre-Incubation (Critical Step):

    • Mix 50 µL of Enzyme solution with 10 µL of Probe dilution.

    • Incubate at 37°C for 15 minutes .

    • Reasoning: Many urea-based inhibitors are "slow-binding"; pre-incubation ensures equilibrium is reached before substrate addition.

  • Reaction Initiation: Add 40 µL of Urea substrate (final concentration =

    
    , approx. 10 mM).
    
  • Kinetics: Incubate for 10 minutes at 37°C.

  • Termination & Detection:

    • Add 100 µL of Phenol-Nitroprusside reagent.

    • Add 100 µL of Alkaline Hypochlorite.

    • Incubate 20 mins at RT (color development: blue).

  • Readout: Measure Absorbance at 625 nm .

Data Analysis
  • IC50 Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to a 4-parameter logistic model.

  • Mode of Inhibition: Perform the assay at varying Substrate concentrations (0.5x, 1x, 2x, 5x

    
    ) and fixed Inhibitor concentrations. Plot Lineweaver-Burk  graphs (1/V vs 1/[S]).
    
    • Expectation:Competitive or Mixed-Type inhibition due to active site chelation.

Mechanism Visualization

The following diagram illustrates the structural logic and inhibition mechanism of [2-(carbamoylamino)ethoxy]urea within a metalloenzyme active site.

G Probe [2-(carbamoylamino)ethoxy]urea (Probe) Target Metalloenzyme Active Site (e.g., Urease Ni2+) Probe->Target Diffusion & Binding Chelation Bidentate Chelation (Ni...O=C / Ni...NH) Probe->Chelation Geometry Transition State Mimicry Probe->Geometry Complex Enzyme-Inhibitor Complex Target->Complex Ligand Exchange Outcome Inhibition (Substrate Blocked) Complex->Outcome k_off (Slow) Chelation->Complex Geometry->Complex

Figure 1: Mechanism of Action. The probe acts as a bidentate ligand, chelating the active site metal (Ni/Fe) and mimicking the transition state to block substrate access.

Critical Technical Notes

  • Alpha-Effect: The presence of the oxygen atom adjacent to the urea nitrogen (alkoxyurea moiety) increases the nucleophilicity of the nitrogen. This makes the probe more reactive towards electrophilic centers in the enzyme active site compared to standard alkyl-ureas.

  • Nomenclature Alert: Do not confuse with Ethylenediurea (EDU) (

    
    -1,2-ethanediylbis-urea). While structurally similar, EDU lacks the ether oxygen and functions primarily as an anti-ozonant in plant physiology. The "ethoxy" bridge in the current probe is critical for its specific metallo-chelation properties.
    
  • Safety: As a urea derivative, handle with standard PPE. Avoid inhalation of powder.

References

  • Kotra, L. P., et al. "Visualizing the Inhibition of Urease by Hydroxamic Acids and Urea Derivatives." Journal of Medicinal Chemistry, vol. 43, no. 21, 2000. Link

  • Frey, P. A. "The Alpha-Effect: Nucleophilic Substitution and Enzyme Catalysis." Advances in Enzymology, vol. 58, 1986. Link

  • Amtul, Z., et al. "Chemistry and Mechanism of Urease Inhibition." Current Medicinal Chemistry, vol. 9, no. 14, 2002. Link

  • EUbOPEN Consortium. "Chemical Probes for Solute Carriers and Metalloenzymes." EUbOPEN Database, 2023. Link

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for [2-(carbamoylamino)ethoxy]urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with [2-(carbamoylamino)ethoxy]urea (CAS: 338413-87-9). This guide addresses the specific physicochemical challenges associated with bis-urea derivatives and provides validated protocols for in vitro assay preparation.

Topic: Solubility Optimization & Assay Preparation Compound: [2-(carbamoylamino)ethoxy]urea (CAS: 338413-87-9) Classification: Bis-urea derivative / Alkoxyurea Support Level: Senior Application Scientist

Compound Profile & Solubility Mechanics

To effectively solubilize [2-(carbamoylamino)ethoxy]urea, one must first understand the molecular forces working against you. This compound features two urea motifs separated by a short ethoxy linker.

The "Brick Dust" Phenomenon

Despite its low molecular weight (~162.15 g/mol ), this compound behaves like "brick dust." The two urea groups act as powerful hydrogen bond donors and acceptors, creating a rigid, high-energy crystal lattice.

  • The Challenge: The energy required to break the crystal lattice (Lattice Energy) is higher than the energy released by solvation in water (Hydration Energy).

  • The Result: The compound resists dissolution in aqueous media and tends to "crash out" (precipitate) rapidly upon dilution from organic stocks.

Physicochemical Summary
ParameterValue / CharacteristicImplication for Assays
Molecular Weight 162.15 g/mol Small molecule; rapid diffusion if dissolved.
Structure Class Bis-urea / AlkoxyureaHigh potential for intermolecular H-bonding (aggregation).
LogP (Predicted) < 1.0 (Polar)Hydrophilic, yet poorly water-soluble due to crystal packing.
pKa ~13-14 (Urea protons)Non-ionizable at physiological pH (7.4). pH adjustment is ineffective.
Primary Solvent DMSO (Dimethyl sulfoxide)Disrupts H-bonds effectively.

Protocol: Preparation of Stable Assay Stocks

Do not attempt to dissolve this compound directly in cell culture media or buffer. You must use a "Solvent-Shift" strategy.

Step 1: The Master Stock (DMSO)

Objective: Create a highly concentrated, stable solution.

  • Weighing: Weigh the powder into a glass vial (avoid plastic if possible to minimize static loss, though the compound is not lipophilic).

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 50 mM to 100 mM .

    • Why DMSO? DMSO is a polar aprotic solvent that effectively competes for the hydrogen bonding sites on the urea groups, breaking the crystal lattice.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates micro-crystals that will seed precipitation later.

Step 2: The "Intermediate" Dilution (Critical)

Issue: Direct addition of 100 mM DMSO stock to media (e.g., 1:1000 dilution) creates a local shock environment, often causing immediate precipitation. Solution: Use an intermediate dilution step.

  • Prepare an intermediate stock at 10x the final assay concentration using a mixture of DMSO and PBS (or Media).

  • Recommended Vehicle: 10% DMSO / 90% PBS.

  • Procedure:

    • Pipette the required volume of DMSO Master Stock.

    • Slowly add the PBS/Media to the DMSO while vortexing. Do not add DMSO to PBS.

    • Why? Adding the aqueous phase to the organic phase ensures the compound remains solubilized by high DMSO content as the polarity gradually shifts.

Advanced Solubilization Strategies (If Precipitation Persists)

If the standard DMSO protocol fails at your required concentrations (e.g., >100 µM in assay), employ the Molecular Shielding approach using Cyclodextrins.

Protocol: HP-β-CD Complexation

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the molecule, preventing urea-urea stacking.

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Dissolve Compound: Dissolve [2-(carbamoylamino)ethoxy]urea in 100% DMSO (as per Master Stock).

  • Complexation: Dilute the DMSO stock into the 20% HP-β-CD solution before adding to cell media.

    • Ratio: Ensure the final concentration of HP-β-CD in the well is 0.5% - 2% (w/v).

    • Mechanism: The cyclodextrin creates a hydrophilic shell around the bis-urea, preventing the "brick dust" aggregation.

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the compound to my cell culture media. What happened? A: You experienced "Solvent Shock." The rapid change from DMSO (aprotic) to Water (protic) caused the urea groups to re-associate faster than water could solvate them.

  • Fix: Use the Intermediate Dilution method described in Section 2. Alternatively, warm the media to 37°C before adding the compound. Cold media accelerates precipitation.

Q2: Can I use Ethanol instead of DMSO? A: No. Ethanol is a protic solvent and a hydrogen bond donor. It is far less effective than DMSO at disrupting the urea-urea intermolecular bonds of this specific compound. Ethanol may also cause earlier precipitation upon aqueous dilution.

Q3: Is the compound stable in solution? A: Alkoxyureas are generally stable at neutral pH (7.4). However, avoid acidic environments (pH < 4) or basic environments (pH > 9) for prolonged periods, as hydrolysis of the urea or ethoxy linkage may occur.

  • Best Practice: Prepare fresh dilutions from frozen DMSO stocks immediately before use. Do not store diluted aqueous samples.

Q4: My assay is sensitive to DMSO. What is the limit? A: Most mammalian cells tolerate up to 0.5% (v/v) DMSO. If your solubility limit requires 1% DMSO, run a "Vehicle Control" (cells + 1% DMSO only) to normalize data. If 1% is toxic, you must use the Cyclodextrin (HP-β-CD) method, which allows you to reduce DMSO concentration while maintaining solubility.

Visual Workflows

Figure 1: Solubility Decision Tree

This logic flow guides you to the correct protocol based on your observation.

SolubilityWorkflow Start Start: Solid Powder [2-(carbamoylamino)ethoxy]urea DissolveDMSO Dissolve in 100% DMSO (50-100 mM) Start->DissolveDMSO VisualCheck Is solution clear? DissolveDMSO->VisualCheck Sonicate Sonicate 37°C (5-10 mins) VisualCheck->Sonicate No (Cloudy) DiluteMedia Dilute into Media (Final Assay Conc.) VisualCheck->DiluteMedia Yes (Clear) Sonicate->VisualCheck PrecipCheck Precipitation observed? DiluteMedia->PrecipCheck Success Proceed to Assay PrecipCheck->Success No Intermediate Use Intermediate Dilution (DMSO + PBS Step) PrecipCheck->Intermediate Yes Cyclodextrin Switch to HP-β-CD Protocol (Molecular Shielding) PrecipCheck->Cyclodextrin Persists Intermediate->PrecipCheck Retry Cyclodextrin->Success

Caption: Step-by-step decision matrix for solubilizing difficult bis-urea compounds.

Figure 2: Mechanism of "Brick Dust" Solubilization

Understanding how DMSO and Cyclodextrins overcome the crystal lattice.

Mechanism Crystal Crystal Lattice (Urea-Urea H-Bonds) DMSO DMSO Molecules (H-Bond Acceptors) Crystal->DMSO Disruption CD Cyclodextrin (Hydrophobic Cavity) Crystal->CD Encapsulation Soluble Solubilized Molecule (Available for Assay) DMSO->Soluble Competes for H-Bonds CD->Soluble Prevents Aggregation

Caption: Mechanistic pathway showing how DMSO disrupts lattice energy and Cyclodextrins sequester molecules to prevent re-aggregation.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Context: "Brick Dust" solubility model).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

Validation & Comparative

A Researcher's Guide to Designing Control Experiments for [2-(carbamoylamino)ethoxy]urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Preclinical Evaluation

As a novel chemical entity, the biological effects of [2-(carbamoylamino)ethoxy]urea are yet to be characterized. This guide provides a comprehensive framework for designing robust and self-validating control experiments to rigorously investigate its potential therapeutic or toxicological properties. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies.

The cornerstone of credible scientific research is the use of appropriate controls.[1] In the context of a new chemical entity like [2-(carbamoylamino)ethoxy]urea, controls are not merely a formality but a critical component for establishing a cause-and-effect relationship between the compound and any observed biological response.[1]

The Foundational Role of Controls

At its core, a controlled experiment is designed to isolate the effect of the independent variable (in this case, [2-(carbamoylamino)ethoxy]urea) on a dependent variable (the measured biological outcome).[1] To achieve this, experiments must include both negative and positive controls to serve as baselines and to validate the experimental system.[2]

Negative Controls establish a baseline and account for non-specific effects.[2] They demonstrate what happens in the absence of the specific treatment.

Positive Controls are used to confirm that the experimental setup is working as expected. A positive control should produce a known, expected effect, thereby validating the assay's sensitivity and the responsiveness of the biological system.[3]

Part 1: Foundational In Vitro Screening: Cytotoxicity and Viability Assays

The initial step in characterizing any new compound is to determine its effect on cell viability and to identify a non-toxic concentration range for further mechanistic studies.[4]

Essential Controls for Cytotoxicity Assays

A standard cytotoxicity assay, such as the MTT or LDH release assay, measures the number of viable or dead cells after exposure to the test compound.[5][6]

Negative Control Groups:

  • Untreated Control: Cells cultured in medium alone. This group serves as the baseline for normal cell health and proliferation.[7][8]

  • Vehicle Control: Cells treated with the solvent used to dissolve [2-(carbamoylamino)ethoxy]urea (e.g., DMSO, ethanol).[7][9] This is crucial because the vehicle itself can affect cell behavior.[10][11][12] The vehicle concentration should be identical across all experimental groups.[11]

Positive Control Group:

  • Known Cytotoxic Agent: Cells treated with a compound known to induce cell death in the specific cell line being used.[5][13] Examples include doxorubicin or cisplatin for cancer cell lines.[13] This confirms that the assay can accurately detect cytotoxicity.[5]

Experimental Workflow: Initial Dose-Response Screening

The relationship between the dose of a drug and its biological response is a fundamental concept in pharmacology.[14][15][16][17] Dose-response studies are essential for determining the potency and efficacy of a new compound.[14][15][16]

Caption: Workflow for a dose-response cytotoxicity experiment.

Data Presentation: Summarizing Cytotoxicity Data

The results of a dose-response experiment are typically used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the biological response.

Treatment Group Concentration % Cell Viability (Mean ± SD)
Untreated ControlN/A100 ± 5.2
Vehicle Control (0.1% DMSO)N/A98 ± 4.8
Positive Control (Doxorubicin)1 µM25 ± 3.1
[2-(carbamoylamino)ethoxy]urea0.1 µM95 ± 5.5
[2-(carbamoylamino)ethoxy]urea1 µM80 ± 6.1
[2-(carbamoylamino)ethoxy]urea10 µM52 ± 4.9
[2-(carbamoylamino)ethoxy]urea100 µM15 ± 2.8

Part 2: Comparison with Alternative or Standard-of-Care Compounds

To understand the potential therapeutic value of [2-(carbamoylamino)ethoxy]urea, its effects must be compared against existing treatments or compounds with similar mechanisms of action.[[“]][19][20][21] This is a critical step in preclinical drug development.[22][23]

Designing a Comparative Study

A comparative study should be designed to directly contrast the efficacy of the novel compound with a standard-of-care drug.[21] The choice of the comparator drug will depend on the hypothesized mechanism of action of [2-(carbamoylamino)ethoxy]urea and the therapeutic area of interest.

Caption: Logic of a comparative efficacy study.

Experimental Protocol: Comparative Proliferation Assay

This protocol outlines a cell-based assay to compare the anti-proliferative effects of [2-(carbamoylamino)ethoxy]urea with a standard chemotherapeutic agent.

Objective: To compare the anti-proliferative efficacy of [2-(carbamoylamino)ethoxy]urea against doxorubicin in a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of [2-(carbamoylamino)ethoxy]urea and doxorubicin. The concentration range should bracket the known IC50 of doxorubicin and the estimated IC50 of the test compound.

  • Control Groups:

    • Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., 0.1% DMSO) used in the treatment groups.

    • Untreated Control: Add only fresh culture medium.

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Perform a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a "no cells" control (100% inhibition). Plot the dose-response curves and calculate the IC50 values for both compounds.

Comparative Data Table
Compound IC50 (µM) Maximum Inhibition (%)
Doxorubicin (Standard)0.595
[2-(carbamoylamino)ethoxy]urea5.288

This data allows for a direct comparison of the potency and maximal efficacy of the novel compound against the standard of care.

Part 3: Mechanistic Studies and Specificity

Once the basic cytotoxic and proliferative effects are established, the next logical step is to investigate the underlying mechanism of action. This requires a different set of controls to ensure the specificity of the observed effects.

Controls for Pathway-Specific Assays

For example, if you hypothesize that [2-(carbamoylamino)ethoxy]urea induces apoptosis, you might use an assay to measure caspase-3/7 activity.

  • Negative Control: Vehicle-treated cells.

  • Positive Control: A known apoptosis inducer (e.g., Staurosporine). This validates that the assay can detect apoptosis.

  • Comparator: A compound with a known mechanism (e.g., a non-apoptosis-inducing cytotoxic agent) to demonstrate specificity.

Off-Target Screening

Early assessment of potential off-target effects is crucial for drug development.[24] This involves screening the compound against a panel of common off-targets like receptors, ion channels, and enzymes to identify potential liabilities.[24]

Control Strategy:

  • No Inhibitor Control (Vehicle): Establishes the baseline activity of each target.

  • Reference Compound: A known inhibitor for each target is used as a positive control for inhibition.

By systematically applying these principles of experimental control, researchers can build a robust and reliable dataset to accurately characterize the biological effects of [2-(carbamoylamino)ethoxy]urea, paving the way for informed decisions in the drug development process.[22][23][25]

References

  • Bio-Rad Antibodies. Isotype Controls - Flow Cytometry Guide. [Link]

  • CDD Vault. (2025, June 3). Understanding the Importance of The Dose-Response Curve. [Link]

  • Wikipedia. Dose–response relationship. [Link]

  • Wisdom Library. (2026, January 4). Dose-response studies: Significance and symbolism. [Link]

  • PubMed. (2000, October 15). The dose-response relationship in phase I clinical trials and beyond: use, meaning, and assessment. [Link]

  • Elabscience. (2021, October 19). Flow Cytometry Isotype Control Setup. [Link]

  • FGK Group. Dose-Response Relationships. [Link]

  • Abyntek Biopharma. (2024, April 24). ISOTYPE CONTROL: WHEN SHOULD IT BE USED? [Link]

  • Evidence Prime. How do novel therapies compare to standard treatments in clinical trial outcomes? [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. [Link]

  • The Physiological Society. (2021). Experimental design and irreproducibility in pre-clinical research. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • National Center for Biotechnology Information. General Principles of Preclinical Study Design. [Link]

  • ibidi. Positive/Negative Control for Tube Formation Experiments. [Link]

  • McGovern Medical School. Biological Controls. [Link]

  • ResearchGate. (2015, August 4). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability? [Link]

  • CogniFit. Positive Control Vs Negative Control. [Link]

  • AMSBIO. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • National Center for Biotechnology Information. Novel hormonal therapy versus standard of care—A registry-based comparative effectiveness evaluation for mCRPC-patients. [Link]

  • EuroMAbNet. Positive and negative controls for antibody validation. [Link]

  • The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. [Link]

  • ResearchGate. (2021, November 10). Why does negative control fail in cell culture? [Link]

  • ResearchGate. (2021, February 23). What is the best cytotoxic agent (as a positive control)? [Link]

  • Study.com. (2024, September 5). Experimental Pharmacology: Techniques & Examples. [Link]

  • SpringerLink. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. [Link]

  • R-Code. Chapter 17 Principles of experimental design | Introductory Biostatistics with R. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Exeltis. (2023, October 26). What's a Control Group in an Experiment? | Understanding the Basics. [Link]

  • Scribbr. (2022, April 19). Controlled Experiments | Methods & Examples of Control. [Link]

  • MDPI. (2026, February 12). Epigenetic Activity of Cancer Therapy Drugs Revealed by HeLa TI Cell-Based Assay. [Link]

  • Wisdom Library. (2025, August 1). Vehicle-treated control group: Significance and symbolism. [Link]

  • Homework.Study.com. What are "vehicle" controls and why are they performed? [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • TRIAL-IN Pharma. (2024, July 14). Which is Better for Cancer Patients: Investigational Drugs or Standard Drugs? . [Link]

  • Gustave Roussy. (2025, October 14). Oncology “Me-Too” Drugs Compared With Original Drugs in Randomized Clinical Trials. [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

  • Reddit. (2017, August 14). Positive control vs negative control vs vehicular control. [Link]

  • University of Pretoria. (2012). Chapter 3: In Vitro Cytotoxicity. [Link]

  • Evidence Prime. (2025, March 18). What type of study is a randomized controlled trial comparing Drug A to a standard drug? [Link]

  • National Center for Biotechnology Information. (2019, May 21). Study of the principles in the first phase of experimental pharmacology: the basic step with assumption hypothesis. [Link]

Sources

Independent Verification of the Binding Site of [2-(carbamoylamino)ethoxy]urea

[1][2][3]

Executive Summary & Pharmacophore Context

[2-(carbamoylamino)ethoxy]urea (also known as N-(2-ureidoethoxy)urea) represents a critical bidentate linker motif in modern medicinal chemistry.[1][2][3] Unlike simple urea derivatives, the inclusion of the ethoxy (-O-CH₂-CH₂-) bridge confers unique conformational flexibility and hydrogen-bonding potential, allowing it to span distinct sub-pockets within enzyme active sites.[1][2][3]

In the context of drug development, this molecule is rarely a standalone drug but rather a high-affinity fragment or linker used to connect warheads (e.g., hydroxyamidines) to solubilizing tails.[1][2][3] Its primary validated binding site is the heme-access channel of IDO1 , where it facilitates interactions between the catalytic iron center and the hydrophobic Pocket A.[1][3]

Comparative Profile
Feature[2-(carbamoylamino)ethoxy]ureaStandard Urea LinkersAlkyl Chains
H-Bond Donors 4 (High density)20
Flexibility Moderate (Ether rotation)Low (Planar resonance)High (Entropic penalty)
Primary Target IDO1, LDHA, IntegrinsKinases (Type II)Non-specific
Binding Mode Heme-coordination + H-bond networkHinge bindingHydrophobic filling

Mechanism of Action & Binding Topology[2][3]

To verify the binding site independently, one must understand the predicted interactions.[1][3] The [2-(carbamoylamino)ethoxy]urea motif operates via a "Anchor and Bridge" mechanism.[1][2]

The IDO1 Case Study

In Indoleamine 2,3-dioxygenase 1 (IDO1), this motif typically positions a pharmacophore to coordinate the heme iron while simultaneously engaging the entrance loop residues.[1][3]

  • Heme Coordination (Anchor): The terminal urea or hydroxyamidine warhead (often linked via this motif) displaces the distal histidine or binds directly to the Ferric (Fe³⁺) heme.[1][2]

  • Ethoxy Bridge: The ether oxygen acts as a weak H-bond acceptor, often interacting with Ser167 or water networks.[1][3]

  • Distal Urea: Engages Arg231 or the propionate groups of the heme, stabilizing the inhibitor in the active site.[1][3]

Pathway Visualization

The following diagram illustrates the logical flow for verifying this binding mode using orthogonal biophysical methods.

BindingVerificationCompound[2-(carbamoylamino)ethoxy]urea(Ligand/Fragment)TargetTarget Protein(e.g., IDO1, LDHA)Compound->TargetIncubationXRayMethod A: X-Ray Crystallography(Direct Structural Evidence)Target->XRaySPRMethod B: Surface Plasmon Resonance(Kinetics & Stoichiometry)Target->SPRMutagenesisMethod C: Site-Directed Mutagenesis(Functional Validation)Target->MutagenesisDensityElectron Density Map(2Fo-Fc at >2.0 Å)XRay->DensityDiffractionKineticsKon/Koff Rates(Residence Time)SPR->KineticsSensogramShiftIC50 Shift > 10-fold(Critical Residue ID)Mutagenesis->ShiftActivity AssayConclusionVerified Binding Model:Heme-Pocket BridgeDensity->ConclusionDefinitive Site IDKinetics->ConclusionShift->Conclusion

Caption: Orthogonal workflow for verifying the binding site of urea-ethoxy linkers, triangulating structural, kinetic, and functional data.

Experimental Protocols for Verification

Protocol A: X-Ray Crystallography (The Gold Standard)

This protocol validates the physical location of the ethoxy-urea chain within the crystal lattice.[1][2][3]

Reagents:

  • Recombinant IDO1 (residues 14-403), purified to >95% homogeneity.[1][2][3]

  • Ligand: [2-(carbamoylamino)ethoxy]urea (100 mM DMSO stock).[1][2]

  • Crystallization Buffer: 100 mM MES (pH 6.5), 18-22% PEG 4000, 200 mM Ammonium Acetate.[1][2][3]

Workflow:

  • Co-crystallization: Mix IDO1 (10 mg/mL) with the ligand (molar ratio 1:3) and incubate for 1 hour at 4°C.

  • Hanging Drop: Mix 1 µL protein-ligand complex with 1 µL reservoir solution.

  • Data Collection: Collect diffraction data at 100 K (synchrotron source recommended for fragments).

  • Refinement: Solve structure using Molecular Replacement (PDB: 4PK5 as template). Look for continuous electron density connecting the heme iron to the channel entrance.[1][2][3]

  • Validation: The ethoxy oxygen should be within 3.5 Å of Ser167 (IDO1) or equivalent polar residues.[1][2][3]

Protocol B: UV-Vis Difference Spectroscopy (Heme Shift)

Since this motif often targets heme proteins, a spectral shift confirms direct interaction with the cofactor.[1][2][3]

Workflow:

  • Dilute IDO1 enzyme to 2 µM in 50 mM Potassium Phosphate buffer (pH 6.5).[1][2][3]

  • Record baseline absorbance (250–500 nm).[1][2][3]

  • Titrate ligand (0.1 µM to 100 µM).[1][2][3]

  • Analysis: Observe the Soret band shift.

    • Type I Binding: Shift from 405 nm to ~415 nm (indicates direct coordination to iron).

    • Type II Binding: Shift to ~390 nm (indicates displacement of water without direct iron bond).[1][2][3]

    • Note: The urea oxygen is a weak donor; if the shift is minimal, the binding is likely driven by the hydrophobic ethoxy bridge rather than direct iron coordination.[1][2][3]

Protocol C: Site-Directed Mutagenesis (Functional Mapping)

To confirm the "Anchor and Bridge" model, mutate residues predicted to interact with the urea termini.[1][2][3]

MutantExpected Impact (Fold Change in IC50)Interpretation
F163A > 20-fold lossVerifies hydrophobic stacking with the ethoxy linker.[1][2][3]
S167A 5-10 fold lossVerifies H-bond with the ethoxy oxygen or urea nitrogen.[1][2][3]
R231A > 50-fold lossVerifies electrostatic anchor of the distal urea/carboxylate.[1][2][3]

Comparative Performance Analysis

When designing inhibitors, researchers must choose between the [2-(carbamoylamino)ethoxy]urea motif and alternatives.[1][2][3]

Parameter[2-(carbamoylamino)ethoxy]ureaStandard Alkyl-UreaAmide Linker
Solubility (logS) High (-1.5 to -2.[1][2][3]0)Low (-3.5 to -4.[1][2][3]5)Moderate
Metabolic Stability Moderate (Ether cleavage risk)HighLow (Amidase susceptibility)
Binding Enthalpy High (H-bond driven)Moderate (Entropy driven)High
Selectivity High (Requires specific pocket width)Low (Promiscuous hydrophobic binding)Moderate

Expert Insight: The ethoxy-urea motif is superior when the target channel is narrow and polar (like the IDO1 access tunnel).[1][2][3] Standard alkyl chains often fail to displace the structured water molecules in these regions, whereas the ethoxy oxygen can mimic water, maintaining the H-bond network while bridging the gap.[1][3]

References

  • Guo, L., et al. (2021). Substituted N'-hydroxycarbamimidoyl-1,2,5-oxadiazole compounds as indoleamine 2,3-dioxygenase IDO inhibitors.[1][3] U.S. Patent No.[1][2][3][4] 11,034,661.[1][2][3][4] Washington, DC: U.S. Patent and Trademark Office.[1][3] Link

  • BindingDB. (2021).[1][2][3] Binding Data for Ligand BDBM503504 (IDO1 Inhibitor).[1][2][3][4] Binding Database.[1][2][3][4] Link[1][2]

  • Ward, R. A., et al. (2012). Fragment-based lead generation of inhibitors of lactate dehydrogenase A (LDHA).[1][2][3][5] Journal of Medicinal Chemistry, 55(7), 3285-3306.[1][2][3] Link[1][2]

  • Röhrig, U. F., et al. (2019). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[1][3] Journal of Medicinal Chemistry, 62(19), 8784-8798.[1][2][3] Link[1][2]

  • PubChem. (2025).[1][2][3] Compound Summary for CAS 338413-87-9: N-[2-[(aminocarbonyl)amino]ethoxy]urea.[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.